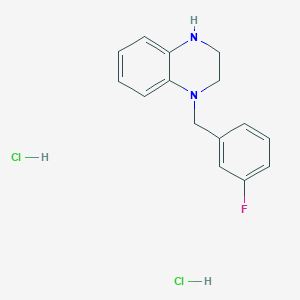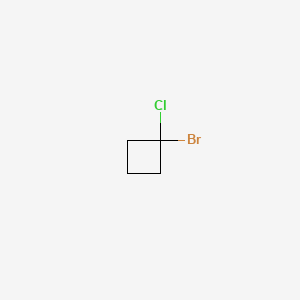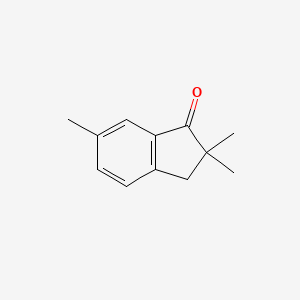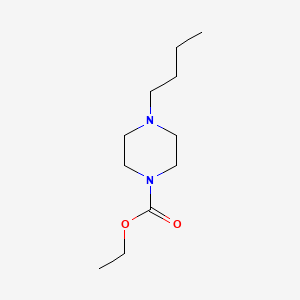
2,2-Dimethylcyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclohexane, where two methyl groups are attached to the second carbon, and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclohexane-1-carbonyl chloride can be synthesized through the reaction of 2,2-dimethylcyclohexanone with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the ketone reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylcyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form amides, esters, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the chloride group is replaced by other functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Amines, Alcohols, Water: Used in nucleophilic acyl substitution reactions.
Major Products Formed
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Carboxylic Acids: Formed when reacted with water.
Applications De Recherche Scientifique
2,2-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2-dimethylcyclohexane-1-carbonyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The chloride group acts as a leaving group, facilitating the substitution reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: A simpler ketone without the methyl groups.
Cyclohexane-1-carbonyl chloride: Lacks the methyl groups at the second carbon.
2,2-Dimethylcyclohexanone: The ketone precursor to 2,2-dimethylcyclohexane-1-carbonyl chloride.
Uniqueness
This compound is unique due to the presence of both the carbonyl chloride group and the two methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
97234-96-3 |
|---|---|
Formule moléculaire |
C9H15ClO |
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
2,2-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3 |
Clé InChI |
ABPUAEOHNRIICQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)




![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)


![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)

![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
